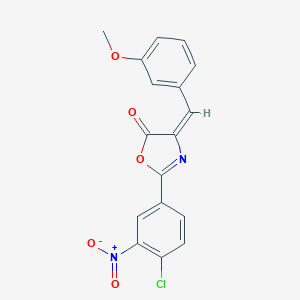
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CNO or Clozapine-N-oxide, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the antipsychotic drug clozapine and is used as a tool to study the function of specific receptors in the brain.
作用機序
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one acts as a ligand for specific receptors in the brain, including the DREADDs. When 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one binds to these receptors, it induces a conformational change that activates downstream signaling pathways. This activation can lead to changes in neuronal excitability, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects in the brain. It can modulate neuronal excitability, alter neurotransmitter release, and induce changes in gene expression. 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anxiolytic and antipsychotic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its selectivity for specific receptors. This allows for the manipulation of specific neuronal populations in vivo. However, 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
将来の方向性
There are a number of potential future directions for research involving 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new DREADD systems that can be activated by different ligands. This could allow for more precise manipulation of specific neuronal populations in vivo. Another area of interest is the development of new methods for delivering 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one to specific brain regions, which could improve its effectiveness in certain experiments. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in the brain, which could lead to the development of new therapeutics for a range of neurological disorders.
合成法
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized in the presence of phosphorus oxychloride to form the oxazole ring. The final product is obtained by treating the intermediate with hydrochloric acid and sodium hydroxide.
科学的研究の応用
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is widely used in scientific research to study the function of specific receptors in the brain. It is commonly used as a ligand for the designer receptors exclusively activated by designer drugs (DREADDs) system. DREADDs are genetically engineered receptors that can be selectively activated by 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, allowing for the manipulation of specific neuronal populations in vivo. 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is also used to study the function of other receptors, such as the muscarinic acetylcholine receptors and the serotonin receptors.
特性
製品名 |
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C17H11ClN2O5 |
分子量 |
358.7 g/mol |
IUPAC名 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-4-2-3-10(7-12)8-14-17(21)25-16(19-14)11-5-6-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
InChIキー |
GECUWUBZZHIQFR-RIYZIHGNSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)



![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)